The compound identified as CID 78066198 is a chemical entity cataloged in the PubChem database, notable for its distinct molecular structure and properties. It is primarily of interest in various scientific research fields, including chemistry, biology, and medicine. The molecular formula for CID 78066198 is , with a molecular weight of approximately 256.39 g/mol.
CID 78066198 is sourced from the United States and is classified as an organic compound containing carbon, nitrogen, oxygen, and silicon. Its classification within chemical databases indicates its relevance in synthetic chemistry and potential applications in biological studies. The compound's unique structural characteristics make it suitable for a variety of research applications.
The synthesis of CID 78066198 typically involves several methods that can be adapted for laboratory or industrial-scale production. Common synthesis routes include:
The synthesis may involve various reaction conditions optimized for yield and purity, including temperature control, pressure adjustments, and the use of specific solvents. The choice of reagents is crucial to achieving the desired chemical transformations.
The molecular structure of CID 78066198 can be represented using several notations:
InChI=1S/C15H18NOSi/c1-3-18(13-5-12-17-11-4-10-16)15-8-6-14(2)7-9-15/h6-9H,3-4,11-12H2,1-2H3WABGUJNTADUYDB-UHFFFAOYSA-NCC[Si](C#CCOCCC#N)C1=CC=C(C=C1)CThese representations highlight the compound's complexity and its potential interactions with other molecules.
CID 78066198 participates in various chemical reactions that can modify its structure and properties. Key types include:
The reactions are facilitated by common reagents such as oxidizing agents, reducing agents, and nucleophiles. The specific conditions under which these reactions occur—such as temperature, pressure, and solvent—are critical to achieving desired products.
The mechanism of action for CID 78066198 involves its interaction with specific molecular targets within biological systems. This interaction leads to alterations in biochemical pathways, which can have various effects depending on the context of use. Understanding these mechanisms is essential for exploring potential therapeutic applications.
CID 78066198 has several notable physical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H18NOSi |
| Molecular Weight | 256.39 g/mol |
| Appearance | Not specified |
The chemical properties include reactivity under different conditions and stability profiles that affect its usability in research applications. These properties are often characterized through experimental studies to determine how they behave in various environments.
CID 78066198 has diverse applications across several scientific domains:
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9